Acetic acid, [3-(2,4-dimethyl-5-oxazolylcarbonyl)-5-benzofuryl] ester
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Overview
Description
3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE is a complex organic compound that features both oxazole and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the benzofuran moiety. The final step involves the esterification of the compound to form the acetate group.
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzofuran Introduction: The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction, where the oxazole derivative is reacted with a benzofuran precursor in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE involves its interaction with specific molecular targets. The oxazole and benzofuran moieties can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-DIMETHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID: A simpler oxazole derivative with similar chemical properties.
BENZOFURAN-2-CARBOXYLIC ACID: A benzofuran derivative with a carboxylic acid group.
OXAZOLE-5-CARBOXYLIC ACID: Another oxazole derivative with a carboxylic acid group.
Uniqueness
3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE is unique due to the combination of oxazole and benzofuran moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13NO5 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
[3-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-1-benzofuran-5-yl] acetate |
InChI |
InChI=1S/C16H13NO5/c1-8-16(21-9(2)17-8)15(19)13-7-20-14-5-4-11(6-12(13)14)22-10(3)18/h4-7H,1-3H3 |
InChI Key |
OYAIXLRTDFECFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)C2=COC3=C2C=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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